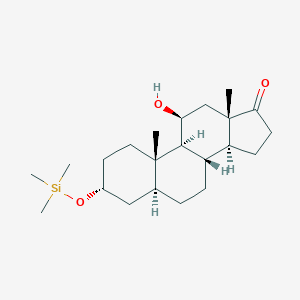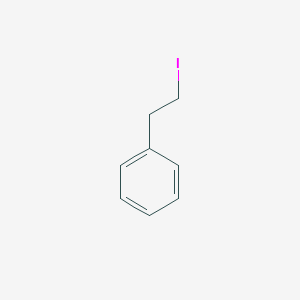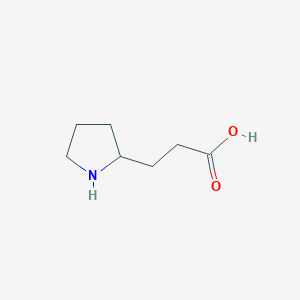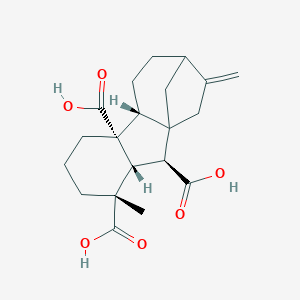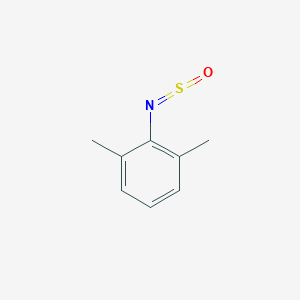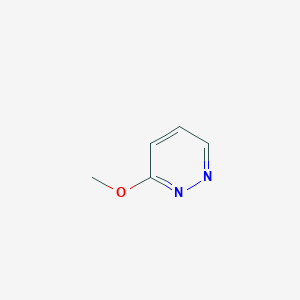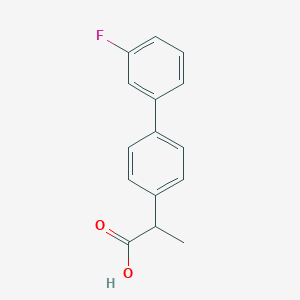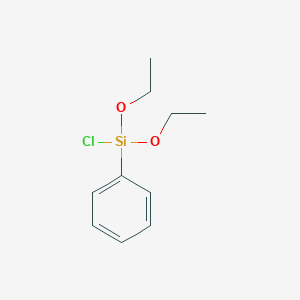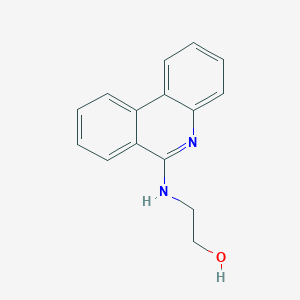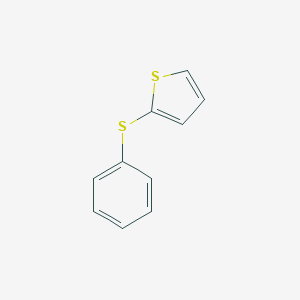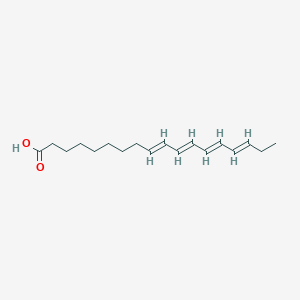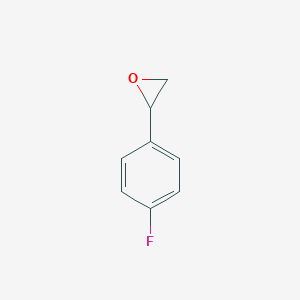![molecular formula C9H17NO B102001 (4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol CAS No. 15894-31-2](/img/structure/B102001.png)
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as muscimol, which is a naturally occurring psychoactive substance found in the Amanita muscaria mushroom. Muscimol has been found to have various biochemical and physiological effects, making it a promising target for drug development and research.
Mechanism Of Action
Muscimol acts as a potent GABA-A receptor agonist, which enhances the inhibitory neurotransmission in the central nervous system. GABA-A receptors are ionotropic receptors that regulate the flow of chloride ions in and out of the cell. The binding of muscimol to GABA-A receptors increases the influx of chloride ions, leading to hyperpolarization of the cell membrane and inhibition of neuronal activity.
Biochemical And Physiological Effects
Muscimol has various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant properties. Studies have shown that muscimol can reduce anxiety and induce relaxation by enhancing the GABAergic neurotransmission in the central nervous system. Muscimol has also been found to have anticonvulsant properties, making it a promising therapeutic agent for the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
Muscimol has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors. However, muscimol also has some limitations, including its short half-life and potential toxicity at high doses. Therefore, careful dosing and monitoring are necessary when using muscimol in lab experiments.
Future Directions
There are several future directions for muscimol research, including its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to determine the optimal dosing and administration of muscimol for therapeutic purposes. Additionally, research is needed to investigate the potential side effects and long-term safety of muscimol use. Overall, muscimol has significant potential as a therapeutic agent for various neurological disorders, making it an exciting area of research.
Synthesis Methods
The synthesis of muscimol can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the reduction of ibotenic acid, which is also found in the Amanita muscaria mushroom. The reduction process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert ibotenic acid into muscimol.
Scientific Research Applications
Muscimol has been found to have various scientific research applications, including its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Studies have shown that muscimol acts as a potent GABA-A receptor agonist, which plays a crucial role in regulating the central nervous system. Muscimol has also been found to have anticonvulsant properties, making it a promising therapeutic agent for the treatment of epilepsy.
properties
CAS RN |
15894-31-2 |
|---|---|
Product Name |
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4S,4aS,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3/t7-,8+,9-/m0/s1 |
InChI Key |
SYOFKZCZCYMACF-YIZRAAEISA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H]2[C@H]1CCC2)O |
SMILES |
CN1CCC(C2C1CCC2)O |
Canonical SMILES |
CN1CCC(C2C1CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



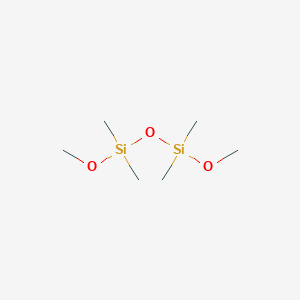
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
